Cytotoxic Selectivity in p21-Deficient vs. p21-Intact Cell Models
The 4-amino-benzothiolo[2,3-d]pyrimidin-2-one scaffold was designed for selectivity against p21-deficient cancer cells. In a parallel synthesis effort, the 2-(substituted)-benzothiolo[2,3-d]pyrimidin-4(3H)-one series (closest available comparator to the target compound) yielded derivatives with IC50 values in the low nanomolar range against p21-disrupted cell lines, while analogous benzothieno[2,3-d]pyrimidin-4(3H)-ones required >10-fold higher concentrations to achieve equivalent selectivity [1]. Direct head-to-head data for the pure 4-amino-2-one target compound vs. a named comparator are not publicly available; this represents a class-level inference based on the benzothiolo scaffold's behavior.
| Evidence Dimension | Cytotoxicity IC50 (p21-deficient vs. intact cells) |
|---|---|
| Target Compound Data | Not individually reported; scaffold IC50 range: 91 nM (lead compound 14 in the benzothiolo series) to >10 µM (inactive analogs). |
| Comparator Or Baseline | 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (benzothieno series): IC50 >1 µM for selective members. |
| Quantified Difference | Approximately 10-fold or greater selectivity window for benzothiolo over benzothieno core in p21-dependent cytotoxicity assays. |
| Conditions | p21-deficient cell line (primary screen) vs. p21-intact cell line; 72-hour proliferation assay. |
Why This Matters
This selectivity profile suggests that the benzothiolo core, and by extension its 4-amino-2-one derivative, may serve as a more specific probe for checkpoint-disrupted cancers compared to benzothieno analogs, a critical differentiator for target validation studies.
- [1] Jennings LD, Kincaid SL, Wang YD, et al. Parallel synthesis and biological evaluation of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one cytotoxic agents selective for p21-deficient cells. Bioorg Med Chem Lett. 2005;15(21):4731-5. View Source
